molecular formula C10H14Cl4N2 B15337254 2-(3,4-Dichlorophenyl)piperazine Dihydrochloride

2-(3,4-Dichlorophenyl)piperazine Dihydrochloride

Cat. No.: B15337254
M. Wt: 304.0 g/mol
InChI Key: RUODQGFZAUWYGQ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)piperazine Dihydrochloride is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of two chlorine atoms attached to the phenyl ring, making it a dichlorophenyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)piperazine Dihydrochloride typically involves the reaction of 3,4-dichloroaniline with piperazine. The process can be summarized as follows:

    Starting Materials: 3,4-dichloroaniline and piperazine.

    Reaction: The 3,4-dichloroaniline is reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol.

    Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

    Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)piperazine Dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpiperazines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)piperazine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its interactions with biological systems, including its binding to receptors and enzymes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals, as well as in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)piperazine Dihydrochloride involves its interaction with various molecular targets, including:

    Receptors: The compound can bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission.

    Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.

    Ion Channels: The compound can interact with ion channels, altering their function and impacting cellular excitability.

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)piperazine Dihydrochloride can be compared with other similar compounds, such as:

    2,3-Dichlorophenylpiperazine: This compound is a close analogue with similar pharmacological properties but different receptor binding profiles.

    3,4-Dichlorophenylpiperazine: Another positional isomer with distinct biological activities and applications.

    1-(2,3-Dichlorophenyl)piperazine: A related compound used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C10H14Cl4N2

Molecular Weight

304.0 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)piperazine;dihydrochloride

InChI

InChI=1S/C10H12Cl2N2.2ClH/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10;;/h1-2,5,10,13-14H,3-4,6H2;2*1H

InChI Key

RUODQGFZAUWYGQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=CC(=C(C=C2)Cl)Cl.Cl.Cl

Origin of Product

United States

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